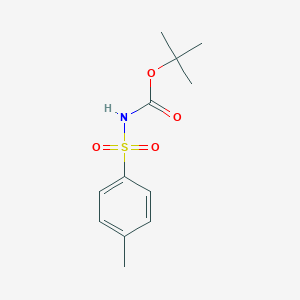

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide

Vue d'ensemble

Description

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The tert-butoxycarbonyl group is particularly useful due to its stability under basic conditions and its ease of removal under acidic conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields .

Analyse Des Réactions Chimiques

Types of Reactions

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide primarily undergoes deprotection reactions, where the tert-butoxycarbonyl group is removed to reveal the free amine. This deprotection can be achieved using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents .

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.

Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Major Products Formed

The major product formed from the deprotection of this compound is p-toluenesulfonamide, along with carbon dioxide and tert-butyl alcohol .

Applications De Recherche Scientifique

Key Applications

-

Pharmaceutical Development

- It serves as a protecting group during the synthesis of various pharmaceuticals, allowing for selective reactions without interfering with other functional groups. This is crucial for the development of complex drug molecules.

- Organic Synthesis

- Research in Medicinal Chemistry

- Bioconjugation Techniques

- Analytical Chemistry

Data Table: Applications and Characteristics

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Protecting group in drug synthesis | Enhances selectivity in reactions |

| Organic Synthesis | Reagent for sulfonamide derivatives | Important for biologically active compounds |

| Medicinal Chemistry | Development of new drugs, especially antibiotics | Improves solubility and stability |

| Bioconjugation | Linking biomolecules with therapeutic agents | Crucial for targeted drug delivery |

| Analytical Chemistry | Standard for quantifying sulfonamides | Ensures quality control |

Case Study 1: Mitsunobu Reaction

A study demonstrated the effectiveness of this compound as a nitrogen nucleophile precursor in the Mitsunobu reaction. This reaction yielded orthogonally protected α,β-diaminopropionic acids with high efficiency (up to 75% yield). The use of this compound allowed for the selective protection of amines while avoiding undesired side reactions .

Case Study 2: Tuberculosis Treatment

In recent research focused on tuberculosis treatment, this compound was utilized to synthesize inhibitors targeting phosphopantetheinyl transferase, an enzyme critical for Mycobacterium tuberculosis virulence. The inhibitors showed promising activity, highlighting the compound's utility in developing new therapeutic agents against resistant strains .

Mécanisme D'action

The mechanism of action of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide involves the formation of a stable carbamate linkage with the amine group. This linkage prevents the amine from participating in unwanted side reactions. The tert-butoxycarbonyl group can be removed under acidic conditions, which protonate the carbonyl oxygen, leading to the cleavage of the tert-butyl group and the release of the free amine .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(tert-Butoxycarbonyl)-L-alanine

- N-(tert-Butoxycarbonyl)-beta-alanine

- N,N,N-Tris(tert-butoxycarbonyl)-L-arginine

Uniqueness

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide is unique due to its specific use in protecting amine groups in aromatic sulfonamides. Its stability under basic conditions and ease of removal under acidic conditions make it particularly valuable in synthetic organic chemistry .

Activité Biologique

N-(tert-Butoxycarbonyl)-p-toluenesulfonamide (Boc-p-TsNH2) is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a p-toluenesulfonamide moiety. The molecular formula is . The Boc group is widely used in organic synthesis for protecting amines, allowing for selective reactions without interference from the amine functionality.

Synthesis

The synthesis of Boc-p-TsNH2 typically involves the reaction of p-toluenesulfonamide with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This method allows for the efficient formation of the sulfonamide derivative while maintaining the stability of the Boc group.

Antimicrobial Properties

Research indicates that sulfonamides, including Boc-p-TsNH2, exhibit antimicrobial activity. They are known to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme involved in folate biosynthesis. This inhibition disrupts nucleic acid synthesis in bacteria, leading to their death. Preliminary studies have shown that Boc-p-TsNH2 has promising activity against various bacterial strains, although specific MIC values remain to be fully characterized.

Enzyme Inhibition Studies

Boc-p-TsNH2 has been evaluated for its potential as an enzyme inhibitor. In particular, studies have focused on its interaction with phosphopantetheinyl transferase (PptT), an essential enzyme in Mycobacterium tuberculosis (Mtb). Compounds structurally similar to Boc-p-TsNH2 have shown effective inhibition of this enzyme, suggesting that Boc-p-TsNH2 may also possess similar properties.

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| Boc-p-TsNH2 | PptT | TBD |

| AU 8918 | PptT | 0.5 µM |

| Other Analogues | PptT | 1-5 µM |

Cytotoxicity and Safety Profile

The cytotoxic effects of Boc-p-TsNH2 have been assessed using various cell lines. Initial findings suggest low toxicity towards human liver (HEPG2) and macrophage (THP1) cells, indicating a favorable safety profile for potential therapeutic applications. However, further studies are necessary to evaluate cardiotoxicity and other side effects associated with its use.

Case Studies and Research Findings

- Inhibition of Mycobacterium tuberculosis : A study highlighted the role of sulfonamides in inhibiting Mtb through PptT inhibition. While specific data on Boc-p-TsNH2 was limited, related compounds demonstrated significant bactericidal activity against Mtb strains in vitro .

- Structure-Activity Relationship (SAR) : The SAR studies conducted on related sulfonamide compounds indicate that modifications to the sulfonamide group can enhance biological activity. These insights suggest that Boc-p-TsNH2 could be optimized for better efficacy through structural modifications .

- Cytotoxicity Assessment : In vitro assays revealed that while some analogues exhibited cardiotoxic effects, Boc-p-TsNH2 maintained a relatively benign profile against cardiac cell lines, which is crucial for drug development .

Propriétés

IUPAC Name |

tert-butyl N-(4-methylphenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-9-5-7-10(8-6-9)18(15,16)13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTLOVSBVBGNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350809 | |

| Record name | N-Boc-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18303-04-3 | |

| Record name | N-Boc-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of N-(tert-Butoxycarbonyl)-p-toluenesulfonamide in organic synthesis?

A1: this compound serves as a useful component in Mitsunobu reactions. [] These reactions enable the direct preparation of protected amines from alcohols. [] This is significant because it offers a direct route to a valuable class of compounds in organic synthesis.

Q2: What are the key physical properties and storage recommendations for this compound?

A2: this compound is a white solid with a melting point of 121–123 °C. [] It readily dissolves in most common organic solvents, making it versatile for various reaction conditions. [] This reagent is stable and can be stored in an amber bottle at room temperature for extended periods. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.